N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide
Description
N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a hydrazide derivative characterized by a furan-3-carbohydrazide backbone conjugated with a 4-hydroxy-3,5-dimethoxybenzylidene group. The compound’s structure features:
- Electron-rich aromatic systems: The 4-hydroxy-3,5-dimethoxyphenyl group provides multiple electron-donating substituents (methoxy and hydroxyl), enhancing resonance stabilization.
- Hydrazone linkage: The (E)-configured imine (C=N) group facilitates hydrogen bonding and metal coordination, which are critical for biological activity and crystallinity .
- Furan moiety: The 2-methylfuran-3-carbohydrazide component introduces steric and electronic effects that influence solubility and reactivity.
Synthetic protocols for such compounds typically involve condensation of substituted benzaldehydes with carbohydrazides under acidic conditions, as seen in related analogs .
Properties
Molecular Formula |
C15H16N2O5 |
|---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C15H16N2O5/c1-9-11(4-5-22-9)15(19)17-16-8-10-6-12(20-2)14(18)13(7-10)21-3/h4-8,18H,1-3H3,(H,17,19)/b16-8+ |
InChI Key |
YVABMRGONYJDHK-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)O)OC |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C(=C2)OC)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with 2-methylfuran-3-carbohydrazide in the presence of a suitable catalyst, such as glacial acetic acid . The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted hydrazones or hydrazides.
Scientific Research Applications
N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active sites. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound shares a core hydrazone framework with several analogs, but key differences in substituents modulate its properties:
Key Observations :
Crystallographic and Hydrogen Bonding Patterns
- The target compound’s crystal structure is expected to resemble , featuring intramolecular O–H···N and intermolecular N–H···O bonds. These interactions stabilize the (E)-configuration and influence packing efficiency.
- In contrast, formohydrazide derivatives (e.g., ) exhibit simpler H-bonding networks due to the absence of methoxy/hydroxy groups.
Biological Activity
N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Information
| Property | Details |
|---|---|
| Molecular Formula | C23H20N4O4 |
| Molecular Weight | 416.4 g/mol |
| IUPAC Name | N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide |
| InChI Key | NAMRXFUAZVOLFQ-ZMOGYAJESA-N |
The compound features a furan ring and a hydrazide moiety, which are known to contribute to various biological activities. The presence of methoxy and hydroxyl groups enhances its reactivity and potential interactions with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress in cells. A study on related hydrazide derivatives demonstrated their effectiveness in reducing oxidative damage in vitro, suggesting that this compound may exhibit similar effects .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In vitro assays have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting key enzymes involved in disease processes, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). The inhibition kinetics suggest that it acts as a reversible inhibitor, which is beneficial for therapeutic applications .
The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions and interact with enzyme active sites. The azomethine group (C=N) plays a crucial role in these interactions, facilitating the binding to enzymes and potentially blocking their catalytic activity. This mechanism is similar to other hydrazone derivatives that have been studied extensively for their pharmacological properties .
Case Studies
- Antioxidant Efficacy : A study investigated the antioxidant capacity of related compounds in a cellular model exposed to oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound, underscoring its potential protective effects against oxidative damage .
- Antimicrobial Testing : In a comparative study of various hydrazone derivatives, this compound exhibited notable activity against multi-drug resistant bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents.
- Enzyme Inhibition Studies : Molecular docking studies revealed favorable binding interactions between the compound and MAO enzymes. The calculated binding affinities suggest that it could serve as a template for designing more potent inhibitors against neurodegenerative diseases where MAO activity is implicated .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
